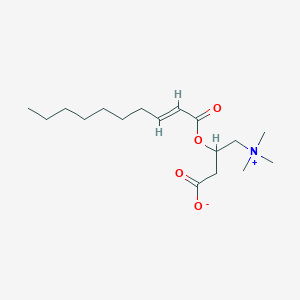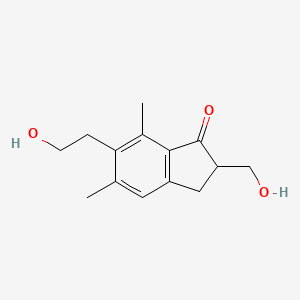
H-Ala-Ala-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Ala-Ala-pNA, also known as L-alanyl-L-alanine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying enzyme activity, especially proteases, due to its chromogenic properties. When hydrolyzed by specific enzymes, it releases p-nitroaniline, which can be quantitatively measured by its absorbance at 405 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-pNA typically involves the stepwise coupling of amino acids to form the dipeptide, followed by the attachment of the p-nitroanilide group. The process generally includes:
Coupling Reaction: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Protection and Deprotection: Protecting groups like t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the coupling reactions. These groups are later removed under acidic or basic conditions.
Attachment of p-Nitroanilide: The final step involves the attachment of the p-nitroanilide group to the dipeptide using reagents like p-nitrophenyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the alanine residues and the p-nitroanilide group results in the release of p-nitroaniline.
Common Reagents and Conditions
Enzymes: Proteases such as elastase, trypsin, and chymotrypsin.
Buffers: Commonly used buffers include HEPES, Tris-HCl, and phosphate buffers, typically at pH 7.5-8.5.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for easy quantification.
Wissenschaftliche Forschungsanwendungen
H-Ala-Ala-pNA is widely used in various scientific research fields:
Biochemistry: As a substrate for studying the activity of proteases and other peptidases.
Molecular Biology: Used in enzyme assays to measure the activity of specific enzymes in cell extracts or purified enzyme preparations.
Medicine: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.
Wirkmechanismus
H-Ala-Ala-pNA exerts its effects through enzymatic hydrolysis. The compound serves as a substrate for proteases, which cleave the peptide bond between the alanine residues and the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The molecular targets are the active sites of the proteases, and the pathway involves the formation of an enzyme-substrate complex, followed by the hydrolysis reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ala-pNA: A similar compound with a single alanine residue, used as a substrate for aminopeptidases.
H-Ala-Ala-Ala-pNA: A tripeptide variant used for studying different proteases and peptidases.
Suc-Ala-Ala-Ala-pNA: A succinylated version used as a substrate for elastase activity assays.
Uniqueness
H-Ala-Ala-pNA is unique due to its specific application in studying dipeptidyl peptidases and its chromogenic properties, which allow for easy and accurate measurement of enzyme activity. Its simplicity and effectiveness make it a preferred choice for various biochemical assays .
Eigenschaften
Molekularformel |
C12H17ClN4O4 |
|---|---|
Molekulargewicht |
316.74 g/mol |
IUPAC-Name |
2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H |
InChI-Schlüssel |
ANJWMSXXZASOLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)



![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)


![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
